molecular formula C7H11N3OS B2808123 methyl N-cyanomorpholine-4-carbimidothioate CAS No. 32885-06-6

methyl N-cyanomorpholine-4-carbimidothioate

Cat. No.: B2808123
CAS No.: 32885-06-6
M. Wt: 185.25
InChI Key: STUDYASYNMISQR-VQHVLOKHSA-N
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Description

Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C₇H₁₁N₃OS. It is known for its unique structure, which includes a morpholine ring, a cyanide group, and a carbimidothioate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-cyanomorpholine-4-carbimidothioate can be synthesized through several methods. One common route involves the reaction of morpholine with cyanogen bromide, followed by the addition of methyl isothiocyanate. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyanomorpholine-4-carbimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or carbimidothioate groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halides, amines; reactions may require the use of catalysts or specific solvents to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Methyl N-cyanomorpholine-4-carbimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl N-cyanomorpholine-4-carbimidothioate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Methyl N-cyanomorpholine-4-carbimidothioate can be compared to other similar compounds, such as:

    Methyl N-cyanomorpholine-4-carbimidate: Lacks the thioate group, which may result in different reactivity and biological activity.

    Methyl N-cyanomorpholine-4-carbamimidothioate: Contains an additional amino group, which can influence its chemical properties and interactions.

    Methyl N-cyanomorpholine-4-carbamimidate: Similar structure but without the thioate group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl N-cyanomorpholine-4-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUDYASYNMISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 L round bottom flask equipped with a mechanical stirrer was charged with dimethyl cyanodithioimidocarbonate (200 g, 1368 mmol). The solid material was taken up in Ethanol (2279 ml) and stirred until completely dissolved. Morpholine (119 ml, 1368 mmol) was then added to the flask by graduated cylinder and the mechanical stirrer set to a vigorous rate for overnight stirring of the resulting mixture at room temperature. The resulting white precipitate was collected and dried via suction filtration overnight to afford pure white solid methyl N-cyano-4-morpholinecarbimidothioate (212.5 g, 1147 mmol, 84% yield) as a white solid (1H NMR (400 MHz, DMSO-d6) δ ppm 2.70 (s, 3H) 3.61-3.66 (m, 4H) 3.74-3.79 (m, 4H)).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2279 mL
Type
solvent
Reaction Step Three

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